

5-Bromophthalide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	5-Bromophthalide	
Cat. No.:	B015269	Get Quote

An In-depth Examination of the Molecular Structure, Properties, and Synthesis of a Key Pharmaceutical Intermediate

Introduction

5-Bromophthalide (5-Bromo-3H-isobenzofuran-1-one) is a halogenated heterocyclic compound that serves as a critical building block in the synthesis of various pharmaceutical and agrochemical agents. Its molecular structure, characterized by a phthalide core with a bromine substituent, imparts specific reactivity that is leveraged in the construction of more complex molecules. This technical guide provides a comprehensive overview of the molecular and physical properties of **5-Bromophthalide**, detailed experimental protocols for its synthesis, and its pivotal role as an intermediate in the production of the widely used antidepressant, citalopram.

Molecular Structure and Properties

5-Bromophthalide is a solid, crystalline compound with the molecular formula $C_8H_5BrO_2$.[1][2] [3][4][5][6] Its molecular weight is 213.03 g/mol .[1][2][3][4][5][6] The structure consists of a bicyclic system where a furanone ring is fused to a benzene ring, with a bromine atom attached to the aromatic ring at position 5.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for **5-Bromophthalide** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ BrO ₂	[1][2][3][4][5][6]
Molecular Weight	213.03 g/mol	[1][2][3][4][5][6]
CAS Number	64169-34-2	[1][3]
IUPAC Name	5-bromo-3H-isobenzofuran-1- one	[1]
Synonyms	5-Bromo-1(3H)- isobenzofuranone, 5-bromo- 3H-2-benzofuran-1-one	[1][2]
Appearance	White to off-white crystalline powder	[6]
Melting Point	162-166 °C	[2][3][7]
Solubility	Soluble in acetone	[7]

Experimental Protocols: Synthesis of 5-Bromophthalide

The synthesis of **5-Bromophthalide** can be achieved through several routes. Two common and well-documented methods are the reduction of 4-bromophthalic anhydride and the Sandmeyer reaction of 5-aminophthalide.

Method 1: Reduction of 4-Bromophthalic Anhydride

This method involves the selective reduction of one of the carbonyl groups of 4-bromophthalic anhydride to yield **5-bromophthalide**.

Materials:

4-bromophthalic anhydride

- Sodium borohydride
- Tetrahydrofuran (THF)
- Hydrochloric acid (concentrated)
- Sodium chloride (aqueous solution)
- Ethanol (95%)

Procedure:

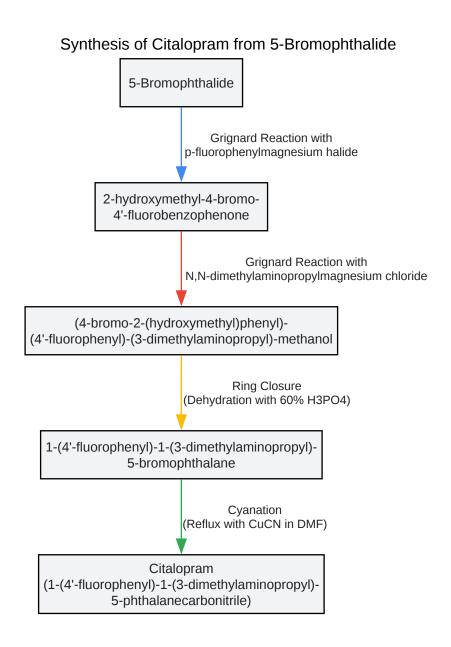
- A solution of 4-bromophthalic anhydride (455 g) in THF (545 g) is prepared at 25°C.
- In a separate reaction vessel, a slurry of sodium borohydride (48 g) in THF (450 g) is prepared and cooled to 5°C.
- The 4-bromophthalic anhydride solution is added to the sodium borohydride slurry over approximately 3 hours, maintaining the temperature below 15°C.
- After the addition is complete, the reaction mixture is stirred for an additional hour at 25°C.
- The reaction is quenched by the addition of water and acidified with concentrated hydrochloric acid.
- The mixture is heated to 55-60°C, leading to the separation of an organic and an aqueous phase.
- The organic phase, containing a mixture of 5-bromophthalide and 6-bromophthalide, is separated and washed with an aqueous sodium chloride solution to remove boric acid residues.
- The THF is partially distilled off.
- Crude **5-bromophthalide** is selectively crystallized by the controlled cooling of the solution.
- The crystallized product is filtered, washed with aqueous ethanol, and dried to yield 5bromophthalide with a purity of >99%.[8]

Method 2: Synthesis from 5-Aminophthalide via Sandmeyer Reaction

This protocol outlines the synthesis of **5-bromophthalide** starting from 5-aminophthalide, which itself can be synthesized from phthalic imidine in a multi-step process.

Materials:

- 5-aminophthalide
- 48% aqueous hydrobromic acid
- Sodium nitrite
- Cuprous bromide
- Isopropanol


Procedure:

- A mixture of 5-aminophthalide (16.8 g) in 48% aqueous hydrobromic acid (34 ml) is cooled to 0°C in an ice bath.
- A solution of sodium nitrite (7.8 g) in water (15 ml) is added while maintaining the temperature below 5°C to form the diazonium salt. The mixture is stirred for an additional 30 minutes at approximately 0°C.
- The diazonium salt solution is added portion-wise to a mixture of freshly prepared cuprous bromide (28.2 g) and 48% aqueous hydrobromic acid (18 ml) at room temperature. The reaction is exothermic, and the temperature may rise to around 38°C.
- The mixture is stirred for one hour after the addition is complete.
- The product is collected by filtration and washed with water until neutral.
- Recrystallization from isopropanol (100 ml) yields 5-bromophthalide (15.7 g) with a melting point of 153-157°C.[8]

Role in Drug Development: Synthesis of Citalopram

5-Bromophthalide is a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) citalopram. The following diagram illustrates the synthetic pathway from **5-bromophthalide** to citalopram.

Click to download full resolution via product page

Synthetic pathway from **5-Bromophthalide** to Citalopram.

The synthesis commences with a Grignard reaction between **5-bromophthalide** and p-fluorophenylmagnesium halide.[1][2] This is followed by a second Grignard reaction with N,N-dimethylaminopropylmagnesium chloride to form a diol intermediate.[1][2] Subsequent acid-catalyzed dehydration leads to the closure of the phthalane ring.[1][2] The final step involves the replacement of the bromo group with a cyano group via a reaction with cuprous cyanide to yield citalopram.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Synthesis Citalopram [citalopram-kylen.weebly.com]
- 2. US6812355B2 Process for the manufacture of citalogram hydrobromide from 5bromophthalide - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile)
 Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bipublication.com [bipublication.com]
- 6. WO2005077927A1 One pot synthesis of citalopram from 5-cyanophthalide Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. CN1634906A Synthesis of 5-bromo phthalide Google Patents [patents.google.com]
- To cite this document: BenchChem. [5-Bromophthalide: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015269#5-bromophthalide-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com